1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea is a complex organic compound that features a combination of pyrimidine, sulfonamide, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Carbamothioyl Group Addition: The carbamothioyl group is added by reacting the sulfonamide derivative with isothiocyanates.
Nitrobenzamide Formation: Finally, the nitrobenzamide group is introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Amines: Formed from the reduction of nitro groups.
Hydroxylamines: Intermediate products in reduction reactions.
Halogenated Derivatives: Formed from halogenation reactions.
Scientific Research Applications
1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and proteins.
Pharmaceuticals: The compound is explored for its potential use in drug formulations and as a lead compound for drug development.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation.
Protein Binding: It can bind to specific proteins, altering their function and leading to cell death or inhibition of cell growth.
Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- N-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
Uniqueness
1-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-nitrobenzoyl)thiourea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O5S2/c1-12-11-13(2)22-19(21-12)25-33(30,31)15-9-7-14(8-10-15)23-20(32)24-18(27)16-5-3-4-6-17(16)26(28)29/h3-11H,1-2H3,(H,21,22,25)(H2,23,24,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQAWQIJTFPSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.